molecular formula C9H9Cl3N2OS B4038239 2,2,2-trichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2,2,2-trichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4038239
M. Wt: 299.6 g/mol
InChI Key: ZGPBOAUQSNJWQK-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C9H9Cl3N2OS and its molecular weight is 299.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.950117 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analgesic Activity

Research has demonstrated the synthesis of acetamide derivatives, including structures related to 2,2,2-trichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, and their potential analgesic activities. These compounds have shown significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in animal models, without affecting motor coordination (Kaplancıklı et al., 2012).

Structure-Activity Relationships in Drug Design

Another study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the use of heterocyclic analogs, including benzothiazole derivatives, to improve metabolic stability. This research underscores the importance of specific heterocycles in designing compounds with desired biological activities (Stec et al., 2011).

Photovoltaic and Nonlinear Optical (NLO) Properties

A comprehensive study on benzothiazolinone acetamide analogs evaluated their vibrational spectra, electronic properties, photochemical and thermochemical modeling for potential use in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and promising NLO activity, indicating their suitability for photovoltaic applications (Mary et al., 2020).

Antitumor Activity

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has uncovered their potential antitumor activity against various cancer cell lines. This work highlights the pharmacological potential of benzothiazole-containing compounds in cancer therapy (Yurttaş et al., 2015).

Antimicrobial Nano‐Materials

Studies have also investigated the antimicrobial activities of benzothiazole acetamide derivatives, revealing efficacy against pathogenic bacteria and Candida species. This research emphasizes the compounds' potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

pKa Determination for Drug Precursors

The acidity constants of benzothiazole acetamide derivatives have been determined, providing valuable information for their development as drug precursors. This study aids in understanding the chemical properties essential for pharmaceutical applications (Duran & Canbaz, 2013).

Properties

IUPAC Name

2,2,2-trichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3N2OS/c10-9(11,12)7(15)14-8-13-5-3-1-2-4-6(5)16-8/h1-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPBOAUQSNJWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.